2-Chloro-5-ethoxypyridine 2-Chloro-5-ethoxypyridine
Brand Name: Vulcanchem
CAS No.: 856851-48-4
VCID: VC2479582
InChI: InChI=1S/C7H8ClNO/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3
SMILES: CCOC1=CN=C(C=C1)Cl
Molecular Formula: C7H8ClNO
Molecular Weight: 157.6 g/mol

2-Chloro-5-ethoxypyridine

CAS No.: 856851-48-4

Cat. No.: VC2479582

Molecular Formula: C7H8ClNO

Molecular Weight: 157.6 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-ethoxypyridine - 856851-48-4

Specification

CAS No. 856851-48-4
Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
IUPAC Name 2-chloro-5-ethoxypyridine
Standard InChI InChI=1S/C7H8ClNO/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3
Standard InChI Key JFVNXBTYLCBJFU-UHFFFAOYSA-N
SMILES CCOC1=CN=C(C=C1)Cl
Canonical SMILES CCOC1=CN=C(C=C1)Cl

Introduction

2-Chloro-5-ethoxypyridine is an organic compound classified as a halogenated pyridine derivative. It features a six-membered aromatic pyridine ring substituted with a chlorine atom at the second position and an ethoxy group (-OCH₂CH₃) at the fifth position. Its molecular formula is C7H8ClNOC_7H_8ClNO, and it plays a significant role as an intermediate in the synthesis of complex organic compounds, particularly in pharmaceuticals and agrochemicals .

Reactivity:

  • Electrophilic Substitution: The chlorine atom allows for nucleophilic attack, enabling functionalization of the compound.

  • Synthetic Versatility: The ethoxy group provides steric hindrance, influencing reaction pathways.

Synthesis of 2-Chloro-5-ethoxypyridine

The synthesis of 2-Chloro-5-ethoxypyridine typically involves chlorination reactions of pyridine derivatives under controlled conditions. Common reagents include thionyl chloride or phosphorus oxychloride, which ensure selective chlorination at the second position.

General Synthetic Pathway:

  • Starting Material: Pyridine derivatives such as 3-methylpyridine.

  • Reaction Conditions: Chlorination using thionyl chloride or phosphorus oxychloride.

  • Optimization: Temperature, solvent choice, and reaction time are carefully controlled to maximize yield and purity.

Reaction Example:

C7H9NO+SOCl2C7H8ClNO+HCl+SO2\text{C}_7\text{H}_9\text{NO} + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_8\text{ClNO} + HCl + SO_2

Applications

2-Chloro-5-ethoxypyridine is primarily used as a building block in organic synthesis due to its ability to participate in diverse chemical transformations.

Key Applications:

  • Pharmaceuticals:

    • Intermediate for active pharmaceutical ingredients (APIs).

    • Used in the synthesis of drugs targeting specific biological pathways.

  • Agrochemicals:

    • Precursor for pesticides and herbicides due to its halogenated nature.

  • Materials Science:

    • Component in specialty chemicals with tailored properties.

Analytical Techniques

To ensure purity and confirm the identity of 2-Chloro-5-ethoxypyridine, several analytical methods are employed:

Common Techniques:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Structural confirmation via hydrogen and carbon environments.
High Performance Liquid Chromatography (HPLC)Purity assessment and quantification.
Mass Spectrometry (MS)Molecular weight determination .

Research Insights

The compound's chemical behavior has been extensively studied for its role in synthetic pathways and reactivity patterns.

Reaction Kinetics:

  • Reactions involving nucleophilic substitution often exhibit first-order kinetics with respect to the nucleophile concentration.

Biological Relevance:

While not directly bioactive, its derivatives have shown potential in medicinal chemistry for developing therapeutic agents.

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